
4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a p-methoxyphenyl group and a p-tolyl-piperazinyl moiety, making it a unique and potentially valuable molecule in medicinal chemistry.
准备方法
The synthesis of 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- involves multiple steps, typically starting with the preparation of the quinazolinone core. The synthetic route may include the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the p-Methoxyphenyl Group: This step involves the substitution of the quinazolinone core with a p-methoxyphenyl group using appropriate reagents and catalysts.
Attachment of the Piperazinyl Moiety: The piperazinyl group is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable coupling agents.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol compound under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using scalable reaction conditions and efficient purification techniques.
化学反应分析
4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the functional groups involved.
科学研究应用
4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related molecules.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new drugs.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
相似化合物的比较
4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- can be compared with other quinazolinone derivatives, such as:
4(3H)-Quinazolinone, 2-phenyl-: Known for its anticancer properties.
4(3H)-Quinazolinone, 2-methyl-: Studied for its anti-inflammatory effects.
4(3H)-Quinazolinone, 2-(4-morpholinyl)-: Investigated for its antimicrobial activity.
The uniqueness of 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
属性
CAS 编号 |
81262-83-1 |
|---|---|
分子式 |
C28H28N4O3S |
分子量 |
500.6 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-2-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C28H28N4O3S/c1-20-7-9-21(10-8-20)30-15-17-31(18-16-30)26(33)19-36-28-29-25-6-4-3-5-24(25)27(34)32(28)22-11-13-23(35-2)14-12-22/h3-14H,15-19H2,1-2H3 |
InChI 键 |
KMOLJGJLCBWGDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
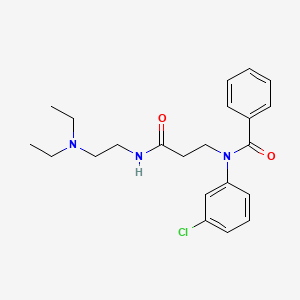
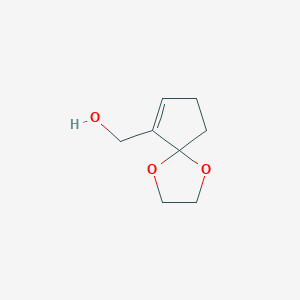
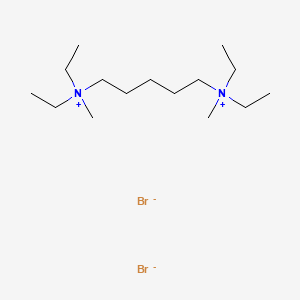
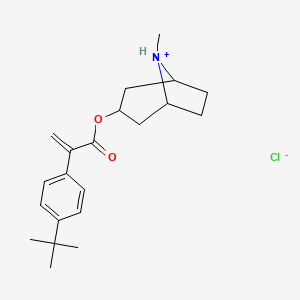


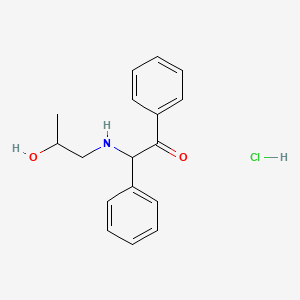
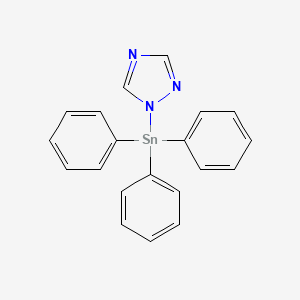
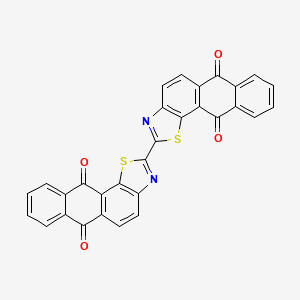
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)


